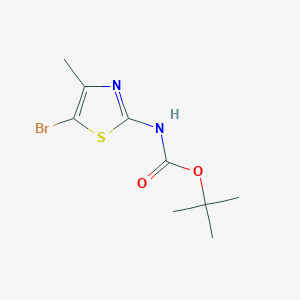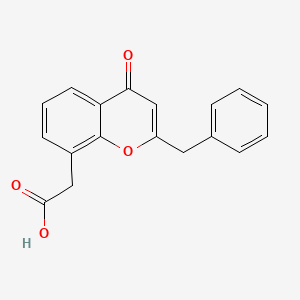
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, which is attached to the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and indole-3-carbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-chloro-6-fluorobenzyl chloride is added to a solution of indole-3-carbonitrile and the base in the solvent. The mixture is then heated to a temperature of around 80-100°C for several hours to facilitate the nucleophilic substitution reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acids.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The indole ring plays a crucial role in stabilizing the compound’s interaction with the target proteins, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
- 1-(2-Chloro-6-fluorobenzyl)piperazine
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl bromide
Comparison: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The indole ring enhances the compound’s stability and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.
Propiedades
Fórmula molecular |
C16H10ClFN2 |
|---|---|
Peso molecular |
284.71 g/mol |
Nombre IUPAC |
1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H10ClFN2/c17-14-5-3-6-15(18)13(14)10-20-9-11(8-19)12-4-1-2-7-16(12)20/h1-7,9H,10H2 |
Clave InChI |
SHVIPTZZLSJHSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




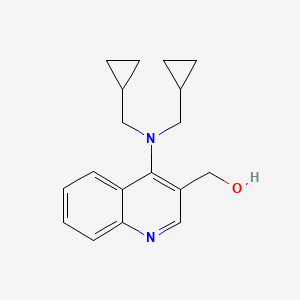


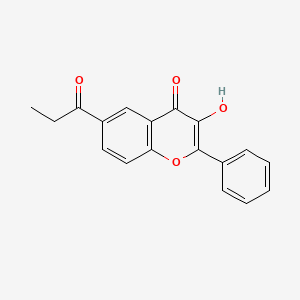

![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)
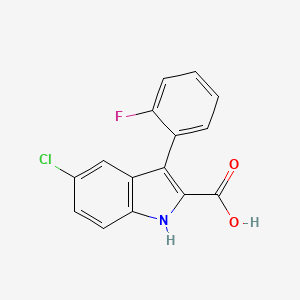

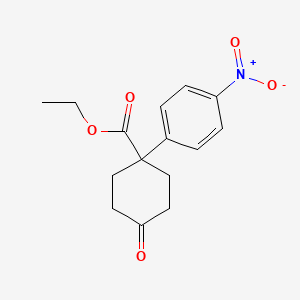
![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)
